molecular formula C19H24N2S B4700837 N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea

N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea

Cat. No. B4700837
M. Wt: 312.5 g/mol
InChI Key: ZREZRTJMYSLJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea has anti-inflammatory, antitumor, and antifungal properties. It has also been shown to have hypoglycemic and hypolipidemic effects in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

Future research on N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies could also investigate the safety and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics. Additionally, research could explore the use of N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, antitumor, and antifungal properties. It has also been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-14(15-10-12-16(13-11-15)19(2,3)4)20-18(22)21-17-8-6-5-7-9-17/h5-14H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZRTJMYSLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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